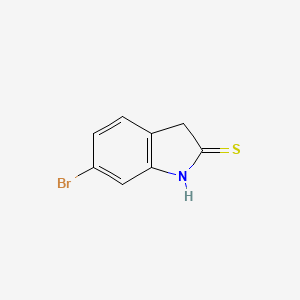

6-Bromoindoline-2-thione

Description

Contextualization of Indoline (B122111) and Thione Scaffolds in Contemporary Organic Chemistry

Indoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. researchgate.netresearchgate.netopenmedicinalchemistryjournal.compreprints.org The indole (B1671886) nucleus is a crucial element in numerous biologically significant compounds. researchgate.netresearchgate.netpreprints.org The fusion of the indoline ring with other carbo- or heterocyclic systems creates rigid structures with well-defined geometries, which is advantageous for designing molecules with specific biological targets. rsc.orgrsc.org

The thione group, a sulfur analogue of a ketone, is another important functional group in organic synthesis. Its presence in a molecule can significantly influence its reactivity and provides a handle for various chemical transformations. d-nb.info For instance, indoline-2-thiones are recognized as effective and odorless sulfenylating agents. d-nb.info

Strategic Importance of Bromine Substitution in Heterocyclic Systems

The introduction of a bromine atom into a heterocyclic system, as seen in 6-Bromoindoline-2-thione, is a strategic decision in medicinal chemistry and materials science. Bromine substitution can modulate a molecule's physical and chemical properties, including its reactivity and biological activity. msu.edursc.orgresearchgate.netacs.org Bromine can alter the electron distribution within the molecule, influencing its interaction with biological targets. rsc.orgresearchgate.net Furthermore, the carbon-bromine bond serves as a versatile reactive site for a variety of cross-coupling reactions, allowing for the further elaboration of the molecular structure. sci-hub.se

Establishment of this compound as a Focus in Academic Research

This compound has garnered attention in academic research primarily due to its potential as a versatile intermediate in the synthesis of novel heterocyclic compounds. Researchers have explored its reactivity in various chemical transformations to construct more complex molecular architectures. rsc.orgrsc.orgresearchgate.net Its utility as a starting material is highlighted in studies focusing on the development of new synthetic methodologies. rsc.orgrsc.orgresearchgate.net

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is largely centered on its application in the synthesis of fused heterocyclic systems. One notable area of investigation is its use in the preparation of thieno[2,3-b]indole derivatives. rsc.orgrsc.orgresearchgate.net These compounds are of interest due to their potential biological activities. rsc.orgrsc.org Studies have demonstrated that this compound can react with various reagents to yield these complex heterocyclic structures, often under mild reaction conditions. rsc.orgrsc.orgresearchgate.net

Synthesis and Characterization of this compound

The preparation of this compound is a key step for its subsequent use in organic synthesis.

Synthetic Routes

A common method for the synthesis of indoline-2-thiones involves the treatment of the corresponding oxindole (B195798) with a thionating agent. While specific details for the synthesis of the 6-bromo derivative are often embedded within broader studies, the general approach is well-established.

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| 6-Bromooxindole | Lawesson's Reagent | Toluene (B28343), reflux | Not specified | rsc.org |

| 6-Bromooxindole | Phosphorus Pentasulfide | Pyridine, reflux | Not specified | tu.edu.ye |

This table is interactive. Click on the headers to sort the data.

Purification and Isolation

Following the reaction, this compound is typically isolated and purified using standard laboratory techniques. Column chromatography on silica (B1680970) gel is a frequently employed method for its purification. researchgate.net The choice of eluent, such as a mixture of ethyl acetate (B1210297) and cyclohexane, is crucial for achieving high purity. researchgate.net

Structural Elucidation and Spectroscopic Analysis

The structure of this compound is confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the arrangement of atoms within the molecule. For example, in a study, the 1H NMR spectrum of this compound in DMSO-d6 showed characteristic signals for the protons on the aromatic ring and the methylene (B1212753) group of the indoline core. researchgate.net The 13C NMR spectrum provided evidence for the carbon skeleton, including the thione carbon. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H and C=S groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, which helps to confirm the elemental composition. researchgate.net

| Spectroscopic Data | |

| 1H NMR (400 MHz, DMSO-d6) | δ = 3.45 (s, 2H, CH2), 6.94 (d, 1H, J = 1.6 Hz), 7.10 (dd, 1H, J = 7.6 Hz, J = 2.0 Hz, Ar), 7.16 (d, 1H, J = 7.6 Hz, Ar), 10.48 (brs, 1H, NH) researchgate.net |

| 13C NMR (100 MHz, DMSO-d6) | δ = 48.8, 112.6, 120.1, 125.6, 125.7, 130.3, 146.8, 204.1 researchgate.net |

| Mass Spec (ESI) | m/z: 229 (M+H)+ researchgate.net |

This table is interactive. Click on the headers to sort the data.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C8H6BrNS | lookchem.com |

| Molecular Weight | 228.11 g/mol | lookchem.com |

| Appearance | Pale green powder | researchgate.net |

| Melting Point | 166-168 °C | researchgate.net |

| Solubility | Soluble in DMSO and other organic solvents | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity

The reactivity of this compound is characterized by the reactions of the thione group, the indoline ring system, and the bromine substituent.

Reactions at the Thione Group: The thione group is a key site of reactivity. It can act as a nucleophile, particularly after deprotonation of the adjacent N-H group. For instance, it readily participates in Michael additions to electron-deficient alkenes. rsc.orgrsc.org This reactivity is fundamental to its use in the synthesis of thieno[2,3-b]indoles. rsc.orgrsc.org

Reactions involving the Indoline Ring: The indoline ring system can undergo various reactions, although the conditions need to be carefully chosen to avoid side reactions.

Influence of the Bromine Substituent: The bromine atom at the 6-position influences the electron density of the aromatic ring and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the potential synthetic applications of this compound.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a versatile building block for the construction of more elaborate heterocyclic systems.

Building Block for Complex Molecules

Its utility as a precursor for the synthesis of thieno[2,3-b]indoles has been well-documented. rsc.orgrsc.orgresearchgate.net In a metal-free approach, this compound was reacted with 1,2-diaza-1,3-dienes to afford 2-carboxylated thieno[2,3-b]indole derivatives in good yields. rsc.orgrsc.orgresearchgate.net This reaction proceeds under mild conditions and demonstrates the value of this compound as a key intermediate. rsc.orgrsc.orgresearchgate.net

Role in the Synthesis of Other Heterocyclic Compounds

Beyond thieno[2,3-b]indoles, the reactivity of this compound opens up possibilities for the synthesis of a variety of other fused heterocyclic systems. The presence of the reactive thione group and the versatile bromine substituent makes it a valuable starting material for combinatorial chemistry and the generation of compound libraries for drug discovery.

Computational and Theoretical Studies

Computational and theoretical studies can provide valuable insights into the molecular structure, electronic properties, and reactivity of this compound. While specific computational studies solely focused on this compound are not extensively reported in the available literature, density functional theory (DFT) calculations are commonly used to understand the properties of related heterocyclic systems. bozok.edu.tr

Molecular Structure and Electronic Properties

DFT calculations could be employed to determine the optimized geometry, bond lengths, and bond angles of this compound. These calculations can also provide information about the distribution of electron density within the molecule and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the molecule's reactivity and its potential for interaction with other molecules.

Reactivity Analysis

Computational methods can be used to model the reaction pathways involving this compound, such as its reaction with electrophiles and nucleophiles. By calculating the activation energies for different possible reactions, it is possible to predict the most likely products and to understand the factors that control the regioselectivity and stereoselectivity of these reactions. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in the solid state. bozok.edu.tr

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,3-dihydroindole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGLLDWLADMIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Approaches for 6 Bromoindoline 2 Thione

General Synthetic Routes for Substituted Indoline-2-thiones

The most prevalent and direct method for the synthesis of substituted indoline-2-thiones involves the thionation of the corresponding indolin-2-one (oxindole) precursors. This transformation, which replaces the carbonyl oxygen atom with a sulfur atom, is a cornerstone of thio-chemistry. Two primary reagents are commonly employed for this purpose: Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent.

Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is often favored due to its milder reaction conditions and higher yields compared to P₄S₁₀. organic-chemistry.orgnih.gov The mechanism of thionation with Lawesson's Reagent involves an initial reaction with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgresearchgate.net The thermodynamic driving force for the reaction is the subsequent formation of a stable phosphorus-oxygen double bond, which leads to the collapse of the intermediate and release of the desired thiocarbonyl compound. organic-chemistry.org The reaction rate is typically faster for amides and lactams, such as indolin-2-ones, compared to less reactive carbonyl compounds like esters. nih.gov

Specific Laboratory Protocols for the Synthesis of 6-Bromoindoline-2-thione

A direct, single-step synthesis of this compound from simple starting materials is not commonly documented. The most practical approach is a two-stage synthesis that first constructs the 6-bromo-substituted indolin-2-one core, followed by its thionation.

Stage 1: Synthesis of 6-Bromoindolin-2-one

A detailed pathway for synthesizing the precursor, 6-bromo-2-oxindole, starts from 2,5-dibromonitrobenzene. unise.org This multi-step process is summarized as follows:

Nucleophilic Aromatic Substitution: 2,5-dibromonitrobenzene is reacted with a strong nucleophile, the diethyl malonate ion. The reaction forms diethyl-2-(4-bromo-2-nitrophenyl) malonate. unise.org

Cyclization Cascade: The intermediate is then subjected to a series of reactions, including acid hydrolysis, decarboxylation, and re-esterification. A critical step is the reduction of the nitro group to an amine, typically using zinc powder in an acidic medium. This is immediately followed by an intramolecular ring closure (cyclization) to yield the final 6-bromo-2-oxindole product. unise.org

Stage 2: Thionation of 6-Bromoindolin-2-one

With the 6-bromo-2-oxindole precursor in hand, the final thionation step can be performed. A representative laboratory protocol is as follows:

6-Bromoindolin-2-one and Lawesson's Reagent (approximately 0.5 to 0.6 molar equivalents) are combined in an anhydrous, high-boiling-point solvent such as toluene (B28343) or dioxane.

The reaction mixture is heated under reflux for a period ranging from 2 to 6 hours, with the progress monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The resulting crude product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Exploration of Reaction Conditions and Optimization Strategies

The efficiency of the thionation step is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity while minimizing reaction time and the formation of byproducts.

| Parameter | Condition | Rationale & Optimization Notes |

| Thionating Agent | Lawesson's Reagent is generally preferred over P₄S₁₀. | Provides milder conditions, better solubility in organic solvents, and often leads to cleaner reactions with higher yields. organic-chemistry.orgnih.gov |

| Solvent | Anhydrous, inert, high-boiling solvents like Toluene, Xylene, or Dioxane. | Higher temperatures are often required to drive the reaction to completion. The solvent must be anhydrous as Lawesson's Reagent can react with water. |

| Temperature | Typically refluxing temperature of the chosen solvent (e.g., Toluene ~110°C). | Ensures sufficient energy to overcome the activation barrier. Microwave irradiation has been explored as an alternative to conventional heating, potentially leading to shorter reaction times and solvent-free conditions. organic-chemistry.org |

| Stoichiometry | 0.5-0.6 equivalents of Lawesson's Reagent per equivalent of oxindole (B195798). | Since Lawesson's Reagent is a dimer and can thionate two carbonyl groups, only a half-equivalent is theoretically needed. A slight excess is often used to ensure complete conversion. |

| Reaction Time | 2-12 hours. | Monitored by TLC. Prolonged heating can sometimes lead to degradation of the product. |

Optimization strategies involve a systematic variation of these parameters. For instance, a chemist might screen different solvents to find the best balance between substrate solubility and reaction rate. The amount of Lawesson's Reagent can be incrementally increased to find the optimal point of conversion without adding unnecessary excess that would complicate purification.

Advancement of Metal-Free Synthetic Pathways for Thione Derivatization

Once synthesized, this compound can serve as a versatile building block for more complex heterocyclic structures. A significant area of advancement is the development of metal-free synthetic pathways for its derivatization, which aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metal catalysts.

One notable example is the base-mediated [3+2] annulation of indoline-2-thiones. In this strategy, the indoline-2-thione (B1305242) acts as a binucleophilic synthon. The reaction proceeds via a Michael addition of the C-3 anion of the indoline-2-thione to an appropriate electrophile, followed by an intramolecular cyclization. This approach has been successfully used to construct functionalized thieno[2,3-b]indole skeletons.

Key Features of Metal-Free Derivatization:

Mild Conditions: These reactions are often carried out at room temperature using common bases like potassium carbonate.

High Regioselectivity: The reaction pathway leads to a single, well-defined product isomer.

Broad Substrate Scope: The methodology is tolerant of various substituents on the starting materials.

While these metal-free reactions can sometimes require longer reaction times compared to their metal-catalyzed counterparts, their operational simplicity and favorable environmental profile make them an attractive and modern approach for the elaboration of the this compound scaffold.

Chemical Reactivity and Derivatization Strategies of 6 Bromoindoline 2 Thione

Investigations of Reactions Involving the Thione Functional Group

The thione group (C=S) in 6-bromoindoline-2-thione is the primary center of its reactivity. It can exist in tautomeric equilibrium with the corresponding thiol form, 6-bromo-1H-indole-2-thiol. This duality allows it to react as both a nucleophile (through the sulfur atom) and an electrophile (at the carbon atom), making it a key participant in various chemical reactions.

Nucleophilic Substitution Reactions and Thioether Formation

The sulfur atom of the thione/thiol group is highly nucleophilic and readily undergoes S-alkylation reactions with various electrophiles to form stable S-substituted derivatives, known as thioethers. This reaction is a cornerstone of its derivatization. For instance, the reaction of indoline-2-thiones with α-halo ketones or aldehydes in the presence of a base like triethylamine (B128534) (Et3N) proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl halide. researchgate.net This initial S-alkylation step forms a thioether intermediate, which is often not isolated but undergoes subsequent intramolecular cyclization to yield more complex heterocyclic systems. researchgate.net This strategy is fundamental to the synthesis of various fused ring systems, as the thioether linkage provides a flexible scaffold for further chemical manipulation.

Cycloaddition Reactions with Diverse Reagents

The carbon-sulfur double bond of the thione group can participate in cycloaddition reactions, acting as a dipolarophile or dienophile to construct various heterocyclic rings. While specific studies focusing solely on this compound in cycloadditions are specific, the general reactivity of heterocyclic thiones is well-documented. researchgate.net These reactions, such as 1,3-dipolar cycloadditions with nitrile imines or other dipoles, provide a direct route to complex fused and spirocyclic systems. researchgate.netresearchgate.net The development of alternative, metal-free strategies for synthesizing compounds like thieno[2,3-b]indoles has been motivated by the desire to avoid the often complex nature of these cycloaddition reactions. rsc.orgresearchgate.net

Annulation and Fused Heterocyclic System Synthesis

A significant application of this compound in synthetic chemistry is its use as a precursor for annulation reactions, where a new ring is fused onto the indole (B1671886) core. This approach has led to the efficient synthesis of various fused polyheterocyclic systems.

Generation of 2-Carboxylated Thieno[2,3-b]indole Derivatives utilizing this compound

A novel, metal-free strategy has been developed for the synthesis of 2-carboxylated thieno[2,3-b]indole derivatives from indoline-2-thiones. rsc.orgresearchgate.net This method involves the reaction of this compound with 1,2-diaza-1,3-dienes (DDs). rsc.org The reaction proceeds under mild conditions at room temperature and is notable for its efficiency and simple work-up procedures. rsc.orgresearchgate.net

The process begins with the prompt reaction between the indoline-2-thione (B1305242) and the 1,2-diaza-1,3-diene to form an α-thiohydrazone intermediate. rsc.org This is followed by an internal cyclization process to yield the final thieno[2,3-b]indole product. rsc.org The versatility of this method allows for the synthesis of a diverse range of substituted thieno[2,3-b]indoles, including the natural product thienodolin. rsc.org

Table 1: Synthesis of 2-Carboxylated Thieno[2,3-b]indole Derivatives

| Starting Indoline-2-thione | Reagent (1,2-diaza-1,3-diene) | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Indoline-2-thione | DD 1a | ACN | 2-Carbonyl thieno[2,3-b]indole 4a | 80 |

| Indoline-2-thione | DD 1a | DCM | 2-Carbonyl thieno[2,3-b]indole 4a | 85 |

| Indoline-2-thione | DD 1a | EtOH | 2-Carbonyl thieno[2,3-b]indole 4a | 90 |

Data synthesized from information presented in referenced articles. rsc.org

Reactions with Alkyl 2-Haloacetoacetates

The reaction between this compound and alkyl 2-haloacetoacetates, such as ethyl 2-chloroacetoacetate, represents a classic and efficient method for constructing the thieno[2,3-b]indole skeleton. researchgate.netresearchgate.net This reaction is a variation of the Hinsberg thiophene (B33073) synthesis.

The mechanism involves an initial S-alkylation of the thione by the haloacetoacetate, forming a thioether intermediate. This is followed by an intramolecular cyclization, specifically a base-catalyzed condensation between the active methylene (B1212753) group of the acetoacetate (B1235776) moiety and the carbonyl group (or its enol equivalent) of the indoline (B122111) ring, which upon dehydration, forms the fused thiophene ring. researchgate.net

Table 2: Reaction Conditions for Thieno[2,3-b]indole Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| 1,3-dihydro-2H-indole-2-thiones | α-bromo-substituted ketones/aldehydes | Et3N | Not specified | Short | Good to Excellent |

Data synthesized from information presented in referenced articles. researchgate.netresearchgate.net

Formation of Spiro-Indoline-Thiazol Derivatives through Cyclization

The synthesis of spiro-indoline-thiazol derivatives involves creating a spirocyclic system at the C3 position of the indoline core, where a thiazole (B1198619) or thiazolidine (B150603) ring is attached. While many syntheses of spiro-indoline heterocycles start from isatin (B1672199) (indoline-2,3-dione), pathways from indoline-2-thiones are also viable. researchgate.netnih.gov

One plausible route involves the reaction of this compound with a reagent containing both a leaving group and a functional group that can react with the indole nitrogen. For example, a reaction with an α-halo ketone followed by treatment with an amine source or ammonia (B1221849) could lead to the formation of an intermediate that cyclizes to form a spiro-thiazole derivative. A common method for forming spiro-thiazolidinone rings involves the cyclo-condensation of an imine (Schiff base) at the C3 position with mercaptoacetic acid. researchgate.net Starting from this compound, one could envision a multi-step process involving conversion to an intermediate that can then undergo this type of cyclization to furnish the desired spiro-indoline-thiazol system.

Modifications at the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring in this compound is a key site for synthetic modifications. Its nucleophilicity allows for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives with potentially altered chemical and biological properties.

The secondary amine functionality within the indoline ring system provides a reactive handle for N-alkylation and N-acylation reactions. These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and target binding affinity.

N-Alkylation: The nitrogen atom of the indoline ring can be readily alkylated under basic conditions. The reaction typically involves the deprotonation of the N-H bond by a suitable base to form a more nucleophilic indolide anion, which then undergoes nucleophilic substitution with an alkyl halide or another suitable electrophile. While specific studies on the N-alkylation of this compound are not extensively documented, the reactivity is expected to be analogous to that of similar indole derivatives. For instance, the N-alkylation of 6,6'-dibromoisoindigo, a related compound derived from 6-bromo-2-oxindole, has been successfully achieved using alkyl bromides in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). akademisains.gov.my A similar strategy is anticipated to be effective for this compound. The general conditions for such reactions are outlined in the table below.

| Reagent | Base | Solvent | Temperature | Product |

| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, NaH | DMF, Acetonitrile | Room Temp. to Reflux | N-Alkyl-6-bromoindoline-2-thione |

| Alkyl Tosylate (e.g., R-OTs) | K₂CO₃ | DMF | Elevated Temp. | N-Alkyl-6-bromoindoline-2-thione |

N-Acylation: The introduction of an acyl group onto the indoline nitrogen is another important derivatization strategy. N-acylation can be accomplished using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. clockss.orgnih.gov The reaction of indoles with acyl chlorides in the presence of a base is a common method. Alternatively, direct acylation with carboxylic acids can be achieved using coupling agents or under acidic catalysis. clockss.org These reactions are generally high-yielding and provide stable N-acyl derivatives. The table below summarizes typical conditions for N-acylation reactions of indoles, which are expected to be applicable to this compound.

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Product |

| Acyl Chloride (RCOCl) | Pyridine, Et₃N | Dichloromethane, THF | 0 °C to Room Temp. | N-Acyl-6-bromoindoline-2-thione |

| Acid Anhydride ((RCO)₂O) | Pyridine, DMAP | Dichloromethane | Room Temp. | N-Acyl-6-bromoindoline-2-thione |

| Carboxylic Acid (RCOOH) | Boric Acid | Mesitylene | Reflux | N-Acyl-6-bromoindoline-2-thione |

Electrophilic Aromatic Substitution Patterns on the Bromoindoline Moiety

The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of additional functional groups. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents: the bromine atom, the amino group of the indoline ring, and the thioamide group.

The amino group is a powerful activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The thioamide group is generally considered a deactivating meta-director. In the context of the this compound ring system, the positions ortho and para to the activating amino group are C5 and C7. The bromine at C6 will also direct incoming electrophiles to the ortho (C5 and C7) positions. Therefore, electrophilic substitution is most likely to occur at the C5 or C7 positions, which are activated by the amino group and directed by the bromo substituent.

A relevant example of electrophilic substitution on a related scaffold is the Friedel-Crafts reaction of 6-bromoindole (B116670). A patent describes the reaction of 6-bromoindole with oxalyl chloride in the presence of aluminum chloride, which results in substitution at the C3 position of the indole ring. google.com However, in the case of indoline-2-thione, the C3 position is part of the heterocyclic ring and not aromatic. Therefore, substitution will be directed to the benzene portion of the molecule.

Common electrophilic aromatic substitution reactions that could be applied to the 6-bromoindoline (B1282224) moiety include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The expected major products would result from substitution at the C5 or C7 positions.

| Reaction | Reagents | Electrophile | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C5 or C7 |

| Halogenation | Br₂, FeBr₃ | Br⁺ | C5 or C7 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C5 or C7 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C5 or C7 |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | C5 or C7 |

It is important to note that the reaction conditions for these electrophilic aromatic substitutions would need to be carefully optimized to achieve the desired regioselectivity and to avoid potential side reactions involving the other functional groups present in the molecule.

Mechanistic Investigations of Chemical Transformations Involving 6 Bromoindoline 2 Thione

Elucidation of Reaction Pathways for Thieno[2,3-b]indole Formation

The formation of the thieno[2,3-b]indole scaffold from 6-bromoindoline-2-thione typically proceeds through a sequence of reactions involving S-alkylation followed by intramolecular cyclization. The specific pathway can be influenced by the nature of the alkylating agent and the reaction conditions.

A common and well-studied pathway involves the reaction of an indoline-2-thione (B1305242) with an α-halocarbonyl compound. While specific studies detailing the reaction of this compound are limited, a general mechanism can be proposed based on analogous systems. The reaction is initiated by the nucleophilic attack of the sulfur atom of this compound on the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of an S-alkylated intermediate.

For instance, in the reaction of indoline-2-thiones with Morita-Baylis-Hillman or Rauhut-Currier adducts of nitroalkenes, a proposed mechanism involves the initial Michael addition of the anion of the indoline-2-thione to the nitroalkene. acs.org This is followed by the elimination of the nitro group and subsequent intramolecular cyclization. acs.org

In a more direct approach, the reaction of this compound with a reagent like ethyl 2-chloroacetoacetate would likely proceed via an initial S-alkylation to form an intermediate, ethyl 2-((6-bromo-1H-indol-2-yl)thio)-3-oxobutanoate. This intermediate possesses the necessary functionalities for a subsequent intramolecular cyclization to forge the thiophene (B33073) ring of the thieno[2,3-b]indole system.

Alternative pathways to thieno[2,3-b]indoles from related indole (B1671886) precursors include radical cyclization approaches and reactions mediated by reagents like Lawesson's reagent, which facilitates thionation and subsequent cyclization. nih.gov

Analysis of Cyclization Mechanisms and Intermediate Species

Following the initial S-alkylation of this compound, the key step in the formation of the thieno[2,3-b]indole ring system is an intramolecular cyclization. The mechanism of this cyclization can vary depending on the structure of the intermediate and the reaction conditions.

One plausible mechanism for the cyclization of the S-alkylated intermediate, such as ethyl 2-((6-bromo-1H-indol-2-yl)thio)-3-oxobutanoate, involves an intramolecular condensation reaction. This can be promoted by either acidic or basic conditions. Under basic conditions, a proton is abstracted from the C3 position of the indole ring, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester or ketone group, leading to a cyclized intermediate. Subsequent dehydration of this intermediate results in the formation of the aromatic thiophene ring.

In the context of the reaction of indoline-2-thiones with activated alkenes, a proposed pathway involves the formation of a transient acyliminium-type intermediate. acs.org The intramolecular cyclization of this intermediate occurs in a 5-exo-trig fashion to yield a dihydrothienoindole, which is then oxidized to the aromatic thieno[2,3-b]indole. acs.org An alternative pathway from the initial Michael adduct involves thio-enolization followed by an intramolecular 5-exo-tet cyclization and subsequent air oxidation to furnish the final product. acs.org

The identification and characterization of these intermediate species are often challenging due to their transient nature. Spectroscopic techniques such as NMR and mass spectrometry can be employed to detect and structurally elucidate these intermediates if they can be isolated or observed in situ.

Table 1: Proposed Intermediates in Thieno[2,3-b]indole Formation

| Intermediate Name | Proposed Structure | Role in Reaction Pathway |

| S-Alkylated Intermediate | Product of the initial reaction between this compound and an electrophile. | |

| Cyclized Alkoxide/Enolate | Formed after intramolecular nucleophilic attack. | |

| Dihydrothienoindole | Precursor to the final aromatic product, formed after cyclization. |

Kinetic and Thermodynamic Studies of Derivatization Reactions

Detailed kinetic and thermodynamic studies on the derivatization reactions of this compound are not extensively reported in the available scientific literature. Such studies are essential for optimizing reaction conditions, understanding reaction mechanisms, and predicting the feasibility of synthetic transformations.

Kinetic studies would involve monitoring the rate of reaction of this compound with various electrophiles under different conditions (e.g., temperature, concentration, solvent). This data would allow for the determination of the reaction order, rate constants, and activation energies, providing insights into the rate-determining step of the reaction.

Thermodynamic studies would focus on determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the derivatization reactions. These parameters would indicate whether a reaction is spontaneous under certain conditions and would provide information about the relative stability of reactants, intermediates, and products.

In the absence of experimental data for this compound, general principles of physical organic chemistry can be applied to qualitatively predict the kinetic and thermodynamic aspects of its reactions. For example, the electron-withdrawing nature of the bromine atom at the 6-position may influence the nucleophilicity of the sulfur atom and the acidity of the N-H and C3-H protons, thereby affecting the rates and equilibria of the S-alkylation and cyclization steps.

Further research, including computational modeling and experimental measurements, is necessary to provide quantitative data on the kinetics and thermodynamics of chemical transformations involving this compound.

Biological and Pharmacological Applications of 6 Bromoindoline 2 Thione Derivatives

Investigation of Cytotoxic and Antiproliferative Activities of Thione-Containing Indole (B1671886) Scaffolds

The cytotoxic and antiproliferative activities of indole derivatives are of significant interest in the development of new anticancer agents. While extensive research has been conducted on various indole-containing compounds, specific data on the cytotoxic and antiproliferative activities of 6-Bromoindoline-2-thione derivatives are limited in publicly available scientific literature.

However, studies on structurally related compounds provide insights into the potential of this class of molecules. For instance, derivatives of 6-bromo quinazoline-4(3H)-one with a thiol group at the 2-position have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. In one study, a derivative with an aliphatic linker attached to the thiol group, demonstrated potent activity against MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma) cell lines, with IC₅₀ values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. researchgate.net This particular compound showed greater potency than the standard drug Erlotinib against the MCF-7 cell line. researchgate.net The study also indicated good selectivity, as the compound was less cytotoxic to the normal MRC-5 cell line (IC₅₀ of 84.20 ± 1.72 µM). researchgate.net

Furthermore, research on other indole derivatives, such as indole-2-carboxamides, has shown promising antiproliferative activity. nih.gov For example, substitution of a chlorine atom on certain indole-2-carboxamide derivatives resulted in potent antiproliferative activity, while the corresponding bromine-substituted derivative showed a decrease in activity. nih.gov This highlights the sensitive nature of structure-activity relationships for halogenated indole compounds.

While these findings on related heterocyclic systems are encouraging, further research is necessary to specifically investigate the cytotoxic and antiproliferative potential of this compound derivatives to determine their efficacy and mechanism of action against various cancer cell lines.

Evaluation of Antimicrobial Properties (Antibacterial, Antifungal) of Related Indole Derivatives

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Indole derivatives have been a promising source of compounds with antibacterial and antifungal properties.

Studies on 3-substituted indole-2-thione derivatives have demonstrated their potential as antimicrobial agents. A study investigating a series of these compounds against various microorganisms found that several derivatives exhibited notable activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). dergipark.org.tr The minimum inhibitory concentration (MIC) values for some of the active 3-substituted indole-2-thione derivatives against MRSA were found to be 125 µg/mL. dergipark.org.tr

In another study, 6-bromoindole- and 6-bromoindazole-based inhibitors were synthesized and showed potential as potentiators of antibiotics against Bacillus subtilis. nih.gov Some of these derivatives, in the presence of gentamicin (B1671437) or kanamycin (B1662678) A, exhibited significant inhibitory activity at concentrations between 60 and 90 µM. nih.gov

While these studies highlight the potential of the 6-bromoindole (B116670) and indoline-2-thione (B1305242) scaffolds in the development of new antimicrobial agents, further investigations are needed to specifically evaluate the antibacterial and antifungal spectrum of this compound and its derivatives.

| Compound Class | Microorganism | Activity (MIC) |

|---|---|---|

| 3-Substituted Indole-2-thione derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 µg/mL |

| 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) | Escherichia coli | 8 mg/L |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 mg/L |

| Synthetic derivatives of 2,2-bis(6-bromo-3-indolyl) ethylamine | Various bacteria | 16 to >128 mg/L |

| 6-Bromoindazole-based inhibitors (with gentamicin) | Bacillus subtilis | 60 - 90 µM |

| 6-Bromoindazole-based inhibitors (with kanamycin A) | Bacillus subtilis | 70 - 90 µM |

Enzyme Inhibitory Studies with Focus on Derived Compounds (e.g., Tyrosine Kinases)

However, research on structurally similar compounds provides a strong rationale for investigating this area. For example, indole-6-carboxylate ester derivatives have been designed and synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are tyrosine kinases. nih.gov Certain hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylate were identified as potent cytotoxic agents that inhibit the activity of these kinases. nih.gov

Furthermore, indole-2-carboxamide derivatives have also been evaluated as multi-kinase inhibitors, with some compounds showing inhibitory activity against EGFR, VEGFR-2, and BRAFV600E. nih.gov The IC₅₀ values for the most potent of these derivatives against EGFR were in the nanomolar range, demonstrating the potential of the indole core in designing potent kinase inhibitors. nih.gov

The substitution pattern on the indole ring is crucial for activity. For instance, in a series of indole-2-carboxamides, a chloro-substituted derivative was found to be a more potent antiproliferative agent than its bromo-substituted counterpart, suggesting that the nature of the halogen at specific positions can significantly influence biological activity. nih.gov

Given the established role of indole derivatives as kinase inhibitors, it is plausible that this compound derivatives could also exhibit inhibitory activity against tyrosine kinases or other enzymes. However, dedicated studies are required to synthesize and screen these specific compounds to determine their enzyme inhibitory profiles and potential as therapeutic agents.

Assessment of Antioxidant Potential of Indoline-2-thione Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. While indole derivatives, in general, have been investigated for their antioxidant properties, specific studies detailing the antioxidant potential of this compound derivatives are scarce in the available literature.

The antioxidant capacity of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govwho.int These assays measure the ability of a compound to neutralize free radicals. For example, studies on various plant extracts and flavonoids have utilized these methods to quantify antioxidant activity, often expressed as IC₅₀ values or Trolox equivalents. nih.govwho.int

While direct data for this compound is lacking, the general antioxidant properties of the indole nucleus suggest that its derivatives could possess free-radical scavenging capabilities. The electronic properties of the indole ring, which can be modulated by substituents like bromine and the thione group, may influence its ability to donate a hydrogen atom or an electron to stabilize free radicals.

To ascertain the antioxidant potential of this compound derivatives, it would be necessary to synthesize these compounds and evaluate their activity in standard antioxidant assays like DPPH and ORAC. Such studies would clarify their capacity to combat oxidative stress and their potential for development as antioxidant agents.

Research into Anti-inflammatory Efficacy of Substituted Indoline (B122111) Compounds

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Substituted indole and indoline derivatives have shown promise in this area.

Studies on brominated indoles have demonstrated their anti-inflammatory potential. For instance, 6-bromoindole has been shown to inhibit the production of the pro-inflammatory mediator prostaglandin (B15479496) E2 (PGE₂), with an IC₅₀ value of 223.28 µM. nih.gov This inhibition of PGE₂ is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Furthermore, 6-bromoindole was found to inhibit the translocation of the transcription factor nuclear factor kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated mouse macrophages by 63.2%. nih.gov NF-κB plays a crucial role in regulating the expression of genes involved in the inflammatory response.

In addition to 6-bromoindole, 3-substituted-indolin-2-one derivatives have also been investigated for their anti-inflammatory properties. One such derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was found to be a potent inhibitor of nitric oxide (NO) production, another key inflammatory mediator. mdpi.com This compound also suppressed the production of the pro-inflammatory cytokines TNF-α and IL-6. mdpi.com

These findings suggest that the 6-bromoindole scaffold is a promising starting point for the design of new anti-inflammatory agents. The thione functional group in this compound could further modulate this activity. Therefore, the synthesis and evaluation of this compound derivatives in relevant in vitro and in vivo models of inflammation are warranted to explore their therapeutic potential.

| Compound | Target | Activity (IC₅₀) | Inhibition (%) |

|---|---|---|---|

| 6-Bromoindole | PGE₂ production | 223.28 µM | - |

| 6-Bromoindole | NF-κB translocation | - | 63.2% |

| 6-Bromoisatin | NF-κB translocation | - | 60.7% |

Role in the Synthesis of Biologically Active Natural Products (e.g., Thienodolin)

This compound serves as a key intermediate in the synthesis of biologically active natural products. A notable example is its role in the de novo synthesis of Thienodolin. researchgate.netrsc.org Thienodolin is an alkaloid with a thieno[2,3-b]indole skeleton that was originally isolated from Streptomyces albogriseolus. rsc.orgnih.gov This natural product has demonstrated interesting biological activities, including plant-growth regulatory effects and inhibition of nitric oxide synthase. rsc.org

The synthesis of the thieno[2,3-b]indole core of Thienodolin can be achieved through a metal-free strategy involving the reaction of an indoline-2-thione with a 1,2-diaza-1,3-diene. researchgate.netrsc.org In this synthetic route, this compound can be utilized as the starting indoline-2-thione component. The reaction proceeds under mild conditions and provides a facile method for the preparation of 2-carboxylated thieno[2,3-b]indoles, which are direct precursors to Thienodolin. researchgate.netrsc.org

The use of this compound in this context highlights its importance as a versatile building block in synthetic organic chemistry for the construction of complex, biologically active molecules. The bromine atom can also serve as a handle for further chemical modifications, allowing for the creation of a library of Thienodolin analogs with potentially enhanced or novel biological properties.

Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of bioactive compounds. For derivatives of this compound, SAR studies can provide valuable insights into how different substituents on the indoline ring and modifications of the thione group affect their biological activities.

Antimicrobial Activity: In the context of antimicrobial agents, studies on related 6-bromoindole derivatives have shown that the nature of the side chain is critical for activity. For instance, in a series of 6-bromoindolglyoxylamido polyamine derivatives, the length and composition of the polyamine chain significantly influenced the antimicrobial potency and spectrum. nih.gov Similarly, for 2,2-bis(6-bromo-3-indolyl) ethylamine, the presence of the ethylamine side chain and the bromine atoms are considered important for its antimicrobial and antibiofilm activities. mdpi.com

Anti-inflammatory Activity: For anti-inflammatory activity, the position of the bromine atom on the indole ring appears to be a key determinant. Studies on brominated isatins (indole-2,3-diones) have shown that substitution at the 5- and 6-positions generally leads to increased anti-inflammatory activity. nih.gov The finding that 6-bromoindole itself is an effective inhibitor of pro-inflammatory mediators suggests that the 6-bromo substitution is favorable for this activity. nih.gov The functional group at the 2-position of the indole ring may be less critical for the inhibition of certain inflammatory targets like NO, PGE₂, or TNFα. nih.gov

General Observations: Across different biological activities, the hydrophobicity and electronic properties of the substituents play a significant role. The introduction of a bromine atom generally increases lipophilicity, which can affect cell membrane permeability and interaction with biological targets. The thione group, being a good hydrogen bond acceptor and having different electronic properties compared to an oxo group, can also lead to altered binding interactions with enzymes and receptors.

Further systematic synthesis of this compound derivatives with diverse substituents at various positions of the indole nucleus and evaluation of their biological activities are needed to establish a comprehensive SAR for this class of compounds. This will be instrumental in guiding the development of more potent and selective therapeutic agents.

Future Research Directions and Translational Perspectives for 6 Bromoindoline 2 Thione

Development of Innovative Synthetic Routes for Enhanced Yield and Selectivity

The advancement of synthetic methodologies is crucial for the efficient and cost-effective production of 6-bromoindoline-2-thione and its derivatives. Future research will likely focus on moving beyond traditional multi-step syntheses, which can be inefficient and generate significant waste.

Key areas for development include:

Palladium-Catalyzed C-H Activation: Modern synthetic methods, such as palladium-catalyzed C-H activation, offer a more direct way to construct indoline (B122111) and indole (B1671886) heterocycles from simpler arene precursors. researchgate.net Applying these techniques could streamline the synthesis of the 6-bromoindoline (B1282224) core.

Photocatalysis: Green, metal-free procedures using photocatalysis are emerging for the synthesis of substituted indolines. nih.gov These methods often tolerate a wide range of functional groups and can be performed under mild conditions, which is advantageous for complex molecule synthesis. nih.gov

Flow Chemistry: The use of flow chemistry can address challenges related to reaction optimization and scale-up. princeton-acs.org This technology allows for precise control over reaction parameters, potentially improving yields and selectivity while enhancing safety for certain transformations.

Multicomponent Reactions (MCRs): MCRs are powerful tools that allow for the rapid construction of complex molecules like quinazolinones from simple, readily available substrates in a single step. mdpi.com Developing MCRs for this compound derivatives would significantly improve synthetic efficiency and atom economy, facilitating the creation of diverse chemical libraries. mdpi.com

These innovative strategies promise to make this compound more accessible, paving the way for extensive investigation into its properties and applications.

Discovery of Novel Bioactive Scaffolds and Therapeutic Candidates

The indole and indoline skeletons are central to numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities. rsc.orgnih.gov The this compound scaffold serves as a valuable starting point for the development of new therapeutic agents.

Future therapeutic discovery efforts are expected to target:

Anticancer Agents: Indole derivatives are well-established as potent anticancer agents. nih.gov For instance, certain indole-2-carboxamides have shown promise as multi-target antiproliferative agents by inhibiting kinases like EGFR and VEGFR. nih.gov Similarly, substituted indolin-2-ones have been investigated as anti-inflammatory agents, a process closely linked to cancer. The bromine atom on the this compound scaffold can serve as a handle for further modification to optimize anticancer activity.

Antimicrobial Compounds: With rising antibiotic resistance, there is a critical need for new antimicrobial agents. Bis-indole derivatives have been synthesized and shown to inhibit bacterial transcription, acting against both Gram-positive and Gram-negative bacteria. researchgate.net The unique electronic properties of the this compound core could be exploited to design novel inhibitors of essential bacterial processes.

Anti-inflammatory Drugs: Chronic inflammation is implicated in numerous diseases. 3-substituted-indolin-2-one derivatives have demonstrated significant anti-inflammatory activity by inhibiting key signaling pathways such as NF-κB. Research into derivatives of this compound could yield new and potent anti-inflammatory candidates.

The following table summarizes the potential therapeutic applications based on related indole and indoline scaffolds.

| Therapeutic Area | Target/Mechanism Example | Relevant Scaffold/Derivative Class | Supporting Evidence Index |

|---|---|---|---|

| Oncology | Kinase Inhibition (EGFR, VEGFR, BRAFV600E) | Indole-2-carboxamides | nih.gov |

| Infectious Diseases | Inhibition of Bacterial Transcription | Bis-indole derivatives | researchgate.net |

| Inflammation | Inhibition of Akt, MAPK, and NF-κB pathways | 3-Substituted-indolin-2-one derivatives | |

| Neurodegenerative Diseases | (General Indole Alkaloid Activity) | Indole Alkaloids | rsc.org |

Integration of Advanced Computational Methods for Drug Design and Discovery

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. mdpi.comacs.org For this compound, integrating these methods can rationalize the design of new derivatives with enhanced potency and selectivity.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. princeton-acs.orgnih.gov It can be used to screen libraries of virtual this compound derivatives against known therapeutic targets, identifying promising candidates for synthesis and biological testing. princeton-acs.org

Virtual Screening (VS): VS allows for the rapid, large-scale screening of compound libraries against a target of interest, helping to prioritize molecules with a higher probability of being active. princeton-acs.org This can significantly reduce the time and cost associated with experimental high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. acs.org By building a QSAR model for a series of this compound analogs, researchers can predict the activity of unsynthesized compounds and guide the design of more potent molecules.

Density Functional Theory (DFT): DFT analyses can be used to understand the electronic structure and stability of molecules. researchgate.net This information is valuable for predicting reactivity and understanding the binding interactions of derivatives with their biological targets.

The following table outlines the application of various computational methods in the drug discovery pipeline for this compound.

| Computational Method | Application in Drug Discovery | Objective | Reference Index |

|---|---|---|---|

| Molecular Docking | Hit Identification & Lead Optimization | Predict ligand-receptor binding modes and affinities. | princeton-acs.orgnih.gov |

| Virtual Screening (VS) | Hit Identification | Search large compound libraries for potential hits against a target. | princeton-acs.org |

| QSAR | Lead Optimization | Correlate chemical structure with biological activity to predict potency. | acs.org |

| Molecular Dynamics (MD) | Mechanism of Action Studies | Simulate the movement of the ligand-protein complex over time. | princeton-acs.org |

| DFT Analysis | Lead Optimization | Analyze molecular stability and electronic properties. | researchgate.net |

Exploration of Non-Medicinal Chemical Applications (if emerging)

While the primary focus for indole derivatives is often medicinal, the unique properties of the indole ring system also lend themselves to applications in materials science and other industries. mdpi.comresearchgate.net Future research on this compound could uncover novel non-medicinal uses.

Potential emerging applications include:

Organic Electronics: The electron-rich nature of the indole nucleus makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine and thione functionalities provide sites for tuning the electronic properties through further chemical modification.

Dyes and Pigments: Indole is a precursor to the natural colorant indigo. researchgate.net The extended conjugation and potential for charge transfer in derivatives of this compound suggest they could be investigated as novel dyes or functional colorants.

Fragrances and Flavors: Indole itself is used in the fragrance industry. mdpi.comresearchgate.net While the bromo- and thione- substitutions would drastically alter the scent profile, derivatives could be explored for unique properties in this sector.

Challenges and Opportunities in Scale-Up and Industrial Synthesis

Translating a laboratory-scale synthesis to an industrial process presents a distinct set of challenges and opportunities. For this compound, achieving a robust, scalable, and cost-effective synthesis will be paramount for any commercial application.

Challenges:

Catalyst Cost and Stability: Many modern synthetic methods rely on expensive and sometimes unstable transition metal catalysts (e.g., palladium, nickel). princeton-acs.org The cost, recovery, and reuse of these catalysts are significant hurdles in large-scale production.

Purification: The purification of intermediates and the final product, often requiring chromatography on a lab scale, can be difficult and costly to implement at an industrial scale. princeton-acs.org

Handling of Reagents: Some synthetic routes may involve hazardous or toxic reagents that require specialized handling and waste disposal procedures, adding to the complexity and cost of manufacturing.

Opportunities:

Process Optimization and Automation: Utilizing automated laboratory reactors can accelerate the optimization of reaction conditions (temperature, pressure, concentration), leading to more robust and efficient processes. acs.org

Development of Greener Synthesis: There is a strong push towards "green" chemistry in the pharmaceutical and chemical industries. nih.gov This includes using safer solvents, reducing energy consumption, and designing reactions with high atom economy, such as the previously mentioned MCRs. mdpi.comnih.gov

Continuous Manufacturing (Flow Chemistry): As mentioned, flow chemistry offers superior control over reaction conditions and can lead to higher yields and purer products. princeton-acs.org It also allows for a smaller manufacturing footprint and can be safer for highly exothermic or hazardous reactions.

Biocatalysis: The use of enzymes to perform specific chemical transformations can offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. researchgate.net Exploring biocatalytic routes for key steps in the synthesis of this compound could provide a sustainable manufacturing pathway. researchgate.net

Q & A

Q. How should literature reviews be structured to identify knowledge gaps in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.